molecular formula C14H20O2 B1220289 2,5-Di-tert-butyl-1,4-benzoquinone CAS No. 2460-77-7

2,5-Di-tert-butyl-1,4-benzoquinone

Cat. No.: B1220289
CAS No.: 2460-77-7
M. Wt: 220.31 g/mol
InChI Key: ZZYASVWWDLJXIM-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

2,5-Di-tert-butyl-1,4-benzoquinone plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. It has been shown to inhibit microsomal and sarcoplasmic reticulum Ca²⁺-ATPase activity, which affects calcium signaling pathways . Additionally, it interacts with enzymes such as Topoisomerase II, Topoisomerase IV, Enoyl ACP reductase, and Dihydrofolate reductase, demonstrating binding energies ranging from -3.91 to -5.82 kcal/mol .

Cellular Effects

This compound has notable effects on different cell types and cellular processes. It induces apoptosis and inhibits cell proliferation in chronic myelogenous leukemia cells . In rat glioma cells, it depletes InsP3-sensitive Ca²⁺ stores, indicating its role in calcium signaling . These interactions influence cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules. It inhibits Ca²⁺-ATPase activity, leading to the depletion of calcium stores in cells . This inhibition affects calcium-dependent signaling pathways and cellular functions. Additionally, its binding interactions with enzymes such as Topoisomerase II and IV, Enoyl ACP reductase, and Dihydrofolate reductase suggest its role in enzyme inhibition and modulation of gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Its stability and degradation have been studied, showing that it remains stable under certain conditions but may degrade over time, affecting its long-term impact on cellular functions . High-pressure EPR techniques have been used to evaluate the migration rates of Na⁺ and K⁺ in ion pairs involving this compound .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit antibacterial properties, while higher doses could lead to toxic or adverse effects. Studies have shown its cytotoxic effects in human monocytic leukemia cells, indicating potential threshold effects .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as Ca²⁺-ATPase, affecting calcium signaling and metabolism . Its role in inhibiting enzymes like Topoisomerase II and IV, Enoyl ACP reductase, and Dihydrofolate reductase suggests its involvement in DNA replication, fatty acid synthesis, and folate metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. Its localization and accumulation are influenced by these interactions, affecting its overall activity and function .

Subcellular Localization

This compound is localized in specific subcellular compartments, where it exerts its effects. It targets the sarcoplasmic reticulum and microsomes, inhibiting Ca²⁺-ATPase activity and affecting calcium signaling . This localization is crucial for its role in modulating cellular functions and signaling pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,5-Di-tert-butyl-1,4-benzoquinone can be synthesized through the oxidation of 2-tert-butylphenol using titanium superoxide as a catalyst and aqueous hydrogen peroxide (30%) as the oxidizing agent . The reaction typically involves the following steps:

  • Dissolving 2-tert-butylphenol in a suitable solvent.
  • Adding titanium superoxide catalyst.
  • Introducing aqueous hydrogen peroxide to initiate the oxidation reaction.
  • Isolating and purifying the resulting this compound.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthesis process generally involves large-scale oxidation reactions with appropriate catalysts and oxidizing agents to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,5-Di-tert-butyl-1,4-benzoquinone undergoes various chemical reactions, including:

    Oxidation: It can be further oxidized under specific conditions.

    Reduction: It can be reduced to form 2,5-Di-tert-butylhydroquinone.

    Substitution: It can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidation: Titanium superoxide and hydrogen peroxide are commonly used.

    Reduction: Reducing agents like sodium borohydride can be employed.

    Substitution: Various nucleophiles can be used under controlled conditions.

Major Products Formed

    Oxidation: Further oxidized quinone derivatives.

    Reduction: 2,5-Di-tert-butylhydroquinone.

    Substitution: Substituted quinone derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its antibacterial activity and ability to participate in various redox reactions make it valuable for research and industrial applications .

Properties

IUPAC Name

2,5-ditert-butylcyclohexa-2,5-diene-1,4-dione
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InChI

InChI=1S/C14H20O2/c1-13(2,3)9-7-12(16)10(8-11(9)15)14(4,5)6/h7-8H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

ZZYASVWWDLJXIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=O)C(=CC1=O)C(C)(C)C
Source PubChem
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Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O2
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DSSTOX Substance ID

DTXSID3044889
Record name 2,5-Di-tert-butylcyclohexa-2,5-diene-1,4-dione
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Molecular Weight

220.31 g/mol
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Physical Description

Yellow solid; [HSDB] Yellow crystalline powder; [MSDSonline]
Record name 2,5-Di-t-butyl-p-benzoquinone
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Solubility

INSOL IN WATER; SOL IN ETHER, BENZENE, ACETIC ACID, HOT ALCOHOL
Record name 2,5-DI-T-BUTYL-P-BENZOQUINONE
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Color/Form

YELLOW CRYSTALS FROM ALCOHOL

CAS No.

2460-77-7
Record name 2,5-Di-tert-butyl-1,4-benzoquinone
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Record name 2,5-Cyclohexadiene-1,4-dione, 2,5-bis(1,1-dimethylethyl)-
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Record name 2,5-Di-tert-butylcyclohexa-2,5-diene-1,4-dione
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Record name 2,5-DI-TERT-BUTYL-P-BENZOQUINONE
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Melting Point

152.5 °C
Record name 2,5-DI-T-BUTYL-P-BENZOQUINONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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